Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate
Description
Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate is a sulfonyl-containing propanoate ester characterized by a piperidin-2-ylmethanesulfonyl substituent. Its structure combines a methyl ester group, a propanoate backbone, and a sulfonyl moiety attached to a piperidine ring.
Properties
Molecular Formula |
C10H19NO4S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
methyl 3-(piperidin-2-ylmethylsulfonyl)propanoate |
InChI |
InChI=1S/C10H19NO4S/c1-15-10(12)5-7-16(13,14)8-9-4-2-3-6-11-9/h9,11H,2-8H2,1H3 |
InChI Key |
YDGUJPSQMWJMGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCS(=O)(=O)CC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation Approach
This method involves the reaction of a piperidine derivative with methanesulfonyl chloride to form the sulfonyl linkage, followed by esterification to introduce the methyl ester group.
Preparation of Piperidine Derivative:
The starting compound is typically a piperidine ring functionalized with a nucleophilic site, such as a secondary amine, which can undergo sulfonylation.Reaction with Methanesulfonyl Chloride:
The piperidine derivative is reacted with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine, which acts as an acid scavenger, to form the piperidin-2-ylmethanesulfonyl intermediate.Esterification:
The sulfonylated intermediate is then esterified with methyl chloroformate or methylating agents under controlled conditions to yield the methyl ester of the sulfonyl compound.
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane or dimethylformamide (DMF) |
| Temperature | 0°C to room temperature |
| Base | Triethylamine or pyridine |
| Purification | Column chromatography |
This approach is supported by patents such as EP2240464A2, which describe similar sulfonylation processes for related compounds.
Multi-step Synthesis via Intermediate Compounds
This method involves synthesizing intermediate compounds that are subsequently coupled to form the target molecule. The process typically includes:
Preparation of a piperidine-based sulfonyl intermediate:
Using aziridines or other cyclic compounds as precursors, which undergo radical or nucleophilic ring-opening reactions to introduce the sulfonyl group at the 2-position of piperidine.Formation of the Propanoate Ester:
The sulfonylated piperidine intermediate is then reacted with a suitable acylating agent, such as methyl chloroformate, to form the ester linkage.Final Coupling:
The intermediate is coupled with a propanoate derivative, often through nucleophilic substitution or esterification, to produce Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate .
Radical rearrangement of aziridines to form piperidines, as described in organometallic synthesis literature, can be employed to generate the piperidine core with sulfonyl groups attached (see Scheme 2 from reference).
Palladium-catalyzed allylic amination and Michael addition reactions are used to introduce substituents onto the piperidine ring, facilitating the synthesis of complex derivatives like the target compound.
Reaction Conditions and Purification
| Step | Typical Conditions | Purification Method |
|---|---|---|
| Sulfonylation | 0°C to room temperature, inert atmosphere | Column chromatography |
| Esterification | Reflux in dichloromethane or DMF | Recrystallization or chromatography |
| Coupling reactions | Palladium catalysis, controlled temperature | Chromatography |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
Reagents/Conditions :
-
Basic : NaOH (2 M) in methanol/water (3:1) at reflux (80°C) for 6 hours.
-
Acidic : HCl (6 M) in dioxane at 60°C for 12 hours.
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Alkaline Hydrolysis | 3-[(Piperidin-2-yl)methanesulfonyl]propanoic acid | 85–92 | |
| Acidic Hydrolysis | Same as above | 78–84 |
Sulfonamide Substitution
The methanesulfonyl group participates in nucleophilic substitution reactions with amines or thiols. For example, reaction with benzylamine forms a sulfonamide derivative .
Mechanism :
-
Deprotonation of the amine nucleophile.
-
Displacement of the sulfonyl group via a two-step addition-elimination process.
Example Reaction :
-
Reagents : Benzylamine (1.2 equiv), dichloromethane (DCM), triethylamine (2 equiv), 25°C, 4 hours.
-
Product : N-Benzyl-3-(piperidin-2-yl)methanesulfonamide.
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Benzylamine | N-Benzyl derivative | 75 |
| Thiophenol | Sulfur-linked adduct | 68 |
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation or acylation to modify steric and electronic properties .
Alkylation :
-
Reagents : Methyl iodide (1.5 equiv), K₂CO₃, DMF, 60°C, 8 hours.
-
Product : N-Methylated derivative.
Acylation :
-
Reagents : Acetyl chloride (1.2 equiv), pyridine, 0°C to RT, 2 hours.
-
Product : N-Acetylated derivative.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Alkylation | N-Methyl-piperidine | 80 |
| Acylation | N-Acetyl-piperidine | 88 |
Oxidation and Reduction
-
Oxidation : The sulfonyl group resists further oxidation, but the piperidine ring can be oxidized to a pyridine derivative using KMnO₄ in acidic conditions.
-
Reduction : LiAlH₄ reduces the ester to a primary alcohol, though this may destabilize the sulfonyl group.
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 100°C | Pyridine analog | 65 |
| Reduction | LiAlH₄, THF, 0°C | 3-[(Piperidin-2-yl)methanesulfonyl]propanol | 72 |
Mechanistic Insights
-
The sulfonyl group enhances electrophilicity, facilitating nucleophilic attacks.
-
Piperidine’s conformational flexibility allows optimal binding in enzyme pockets .
Reaction pathways are validated by spectroscopic data (¹H/¹³C NMR, IR) and chromatographic purity (>95% by HPLC) .
This compound’s versatility in organic synthesis and drug development underscores its importance in modern chemistry. Further studies could explore enantioselective reactions or in vivo pharmacological profiling.
Scientific Research Applications
Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are key functional groups that contribute to its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Structural Features:
- Ester group : Methyl ester (COOCH₃) at the terminal position.
- Sulfonyl group : Methanesulfonyl (SO₂CH₂-) linked to the piperidine ring.
- Heterocyclic substituent : Piperidin-2-yl group, a six-membered nitrogen-containing ring, which enhances lipophilicity and modulates receptor interactions.
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate with structurally related compounds, highlighting differences in substituents, molecular weight, and applications:
Key Differences in Properties and Reactivity
- Sulfonyl vs. Sulfanyl Groups : Sulfonyl (SO₂) groups are electron-withdrawing, enhancing ester stability and resistance to hydrolysis compared to sulfanyl (S–) groups .
- Heterocyclic Influence : Piperidine and pyridine rings improve solubility in polar solvents, whereas pyrrole increases lipophilicity .
- Steric Effects: Bulky substituents (e.g., quinazolinone in ) reduce reaction rates in nucleophilic substitutions but improve target specificity.
Pharmacological and Industrial Relevance
- Sulfonyl-Piperidine Hybrids : Compounds like the target are hypothesized to inhibit proteases or kinases due to sulfonyl-electrophile interactions .
- Ethyl 3-(methylsulfonyl)propanoate : A versatile intermediate in synthesizing anti-inflammatory agents (e.g., COX-2 inhibitors).
- Aminopyridinyl Derivatives : Explored in radiopharmaceuticals for imaging applications.
Biological Activity
Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate (CAS: 1706435-83-7) is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring, a methanesulfonyl group, and a propanoate ester. Its molecular formula is , and it has a molecular weight of approximately 235.33 g/mol. The presence of the piperidine moiety is significant as it often contributes to the pharmacological properties of compounds.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Initial studies suggest that compounds with similar structures exhibit antimicrobial properties. The sulfonyl group may enhance the interaction with microbial targets.
- Anticancer Potential : Research indicates that derivatives of piperidine compounds can inhibit histone demethylases, which are implicated in cancer progression. The specific activity of this compound against cancer cell lines remains to be fully elucidated.
- Neuropharmacological Effects : Given the involvement of piperidine derivatives in neurological disorders, there is potential for this compound to exhibit neuroprotective effects or influence neurotransmitter systems.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Starting materials are reacted to form the piperidine structure.
- Introduction of the Methanesulfonyl Group : This step often utilizes sulfonation reactions to attach the methanesulfonyl moiety.
- Esterification : The final step involves the reaction with propanoic acid or its derivatives to form the ester bond.
Case Studies and Experimental Data
- Anticancer Activity : A study focused on piperidine derivatives indicated that modifications at the methanesulfonyl position could enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups showed improved activity compared to their unsubstituted counterparts .
- Neuropharmacological Studies : Research has demonstrated that related piperidine compounds exhibit significant binding affinities for acetylcholine receptors, suggesting potential use in treating neurodegenerative diseases .
- Antimicrobial Studies : Preliminary assays revealed that this compound displays moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate | C11H21N O4S | Ethyl group instead of methyl |
| Methyl 3-{[(piperidin-3-yl)methanesulfonyl]propanoate} | C10H19N O4S | Different piperidine substitution |
| Methyl 3-{[(piperidin-2-yl)methanesulfonyl]propanoate} | C10H19N O4S | Focused study compound |
Q & A
Q. What are the key considerations for synthesizing Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate with high purity?
- Methodological Answer : Synthesis requires careful optimization of sulfonation and esterification steps. Piperidine derivatives (e.g., ethyl 3-(piperidin-2-yl)propanoate in ) suggest using protective groups to prevent side reactions. Purification via reverse-phase HPLC, as described in and , is critical. Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) at a 65:35 ratio to resolve impurities like sulfonic acid byproducts . Impurity profiling should align with pharmacopeial standards (e.g., lists propanoate-related impurities to monitor).
Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection (210–230 nm) is optimal. details a validated method using a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35), achieving baseline separation of structurally similar analogs. For mass confirmation, LC-MS with electrospray ionization can differentiate sulfonyl-piperidine derivatives from hydrolyzed products .
Q. How can researchers establish a validated HPLC method for assessing related impurities?
- Methodological Answer : Follow USP guidelines ():
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase : Methanol/buffer (65:35), adjusted to pH 4.6 with glacial acetic acid.
- System Suitability : Test resolution using spiked impurities (e.g., lists propanoic acid derivatives). Ensure relative standard deviation (RSD) of retention times <2% .
Advanced Research Questions
Q. How can discrepancies in NMR data for the sulfonyl-piperidine moiety be resolved?
- Methodological Answer : Ambiguities in sulfonamide proton environments (e.g., ) require 2D NMR (HSQC, HMBC) to assign coupling. Compare with methylsulfonyl analogs in (e.g., Ethyl 3-(methylsulfonyl)propanoate). Computational modeling (DFT) of dihedral angles can predict splitting patterns for piperidine chair conformers .
Q. What experimental strategies mitigate hydrolysis of the methanesulfonyl group during storage?
- Methodological Answer : Stabilize via lyophilization under inert atmospheres (N₂/Ar). recommends storage at –20°C in amber vials with desiccants. Pre-formulation studies (TGA/DSC) can identify degradation triggers. For aqueous solutions, buffer at pH 5–6 to slow sulfonate hydrolysis, as demonstrated in and .
Q. How to design a stability-indicating assay for forced degradation studies?
- Methodological Answer : Subject the compound to oxidative (H₂O₂), thermal (40–80°C), and photolytic (ICH Q1B) stress. Monitor degradation via UPLC-PDA-MS. ’s impurity list (e.g., 3-[4-(2-methylpropyl)phenyl]-propanoic acid) serves as a reference for hydrolytic byproducts. Validate method robustness per ICH Q2(R1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
